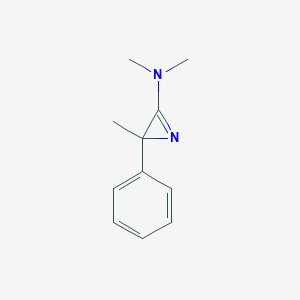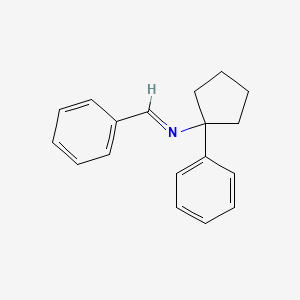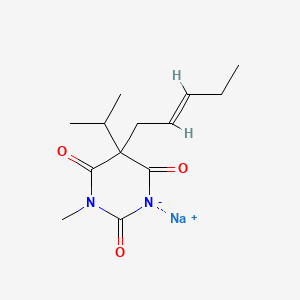
2-(Phenylselanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
2-(Phenylselanyl)acetamide can be synthesized through the reaction of 2-(phenylselanyl)acetyl chloride with substituted arylamine derivatives in dry benzene. The reaction conditions typically involve the use of spectroscopic methods such as FT-IR, 1H-NMR, 13C NMR, and HRMS to characterize the structures of the synthesized compounds
Análisis De Reacciones Químicas
2-(Phenylselanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenide.
Substitution: The amide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
2-(Phenylselanyl)acetamide has been studied for its antimicrobial, antifungal, and antioxidant activities. It has shown significant antibacterial activity against Staphylococcus aureus and antifungal activity against Penicillium roquefortii and Aspergillus niger. Additionally, it exhibits moderate antioxidant activities, making it a potential candidate for further research in medical and industrial applications .
Mecanismo De Acción
The mechanism of action of 2-(Phenylselanyl)acetamide involves its interaction with biological molecules, leading to various effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound’s antimicrobial properties are likely due to its interaction with microbial cell membranes and proteins, disrupting their normal functions .
Comparación Con Compuestos Similares
2-(Phenylselanyl)acetamide can be compared with other organoselenium compounds such as selenocysteine and selenomethionine. While these compounds also exhibit biological activities, this compound is unique due to its specific structural features and the presence of the phenylselanyl group, which imparts distinct chemical properties. Similar compounds include:
- Selenocysteine
- Selenomethionine
- Selenourea These compounds share some biological activities but differ in their chemical structures and specific applications .
Propiedades
Número CAS |
63801-97-8 |
|---|---|
Fórmula molecular |
C8H9NOSe |
Peso molecular |
214.13 g/mol |
Nombre IUPAC |
2-phenylselanylacetamide |
InChI |
InChI=1S/C8H9NOSe/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
Clave InChI |
AUGSDUBBVSCHIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


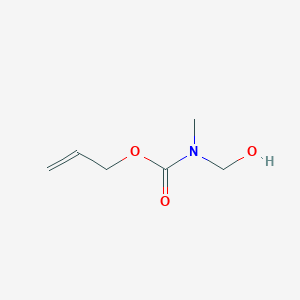
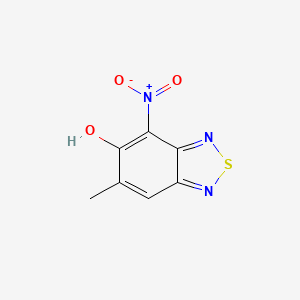
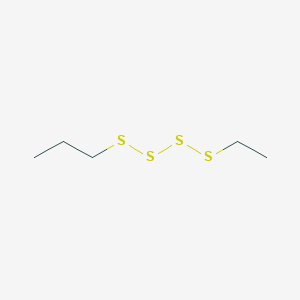
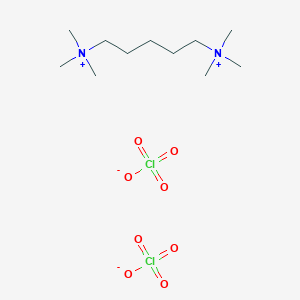
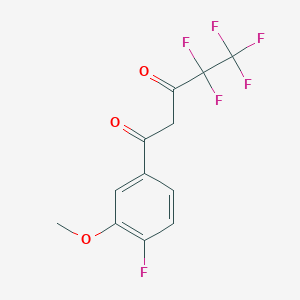
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
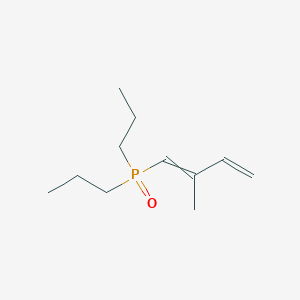
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)
